3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)alanine hydrochloride
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Overview
Description
(2S)-2-amino-3-(1-ethyl-3-methylpyrazol-4-yl)propanoic acid hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(1-ethyl-3-methylpyrazol-4-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
(2S)-2-amino-3-(1-ethyl-3-methylpyrazol-4-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(1-ethyl-3-methylpyrazol-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The amino acid moiety may facilitate binding to biological macromolecules, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-3-(1-methyl-3-phenylpyrazol-4-yl)propanoic acid hydrochloride
- (2S)-2-amino-3-(1-ethyl-3-phenylpyrazol-4-yl)propanoic acid hydrochloride
- (2S)-2-amino-3-(1-ethyl-3-methylpyrazol-5-yl)propanoic acid hydrochloride
Uniqueness
The uniqueness of (2S)-2-amino-3-(1-ethyl-3-methylpyrazol-4-yl)propanoic acid hydrochloride lies in its specific substitution pattern on the pyrazole ring and the stereochemistry of the amino acid moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H16ClN3O2 |
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Molecular Weight |
233.69 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1-ethyl-3-methylpyrazol-4-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H15N3O2.ClH/c1-3-12-5-7(6(2)11-12)4-8(10)9(13)14;/h5,8H,3-4,10H2,1-2H3,(H,13,14);1H/t8-;/m0./s1 |
InChI Key |
IDJRHHHRTSBRBC-QRPNPIFTSA-N |
Isomeric SMILES |
CCN1C=C(C(=N1)C)C[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
CCN1C=C(C(=N1)C)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
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